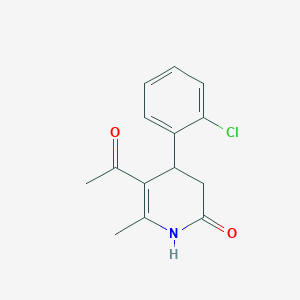

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Description

Structural Elucidation and Conformational Analysis

Molecular Geometry and Bonding Patterns

The core structure of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one comprises a six-membered tetrahydropyridine ring with a ketone group at position 2, an acetyl group at position 5, a 2-chlorophenyl group at position 4, and a methyl group at position 6. Key bonding features include:

- Ring Geometry : The tetrahydropyridine ring adopts a distorted boat conformation , common in tetrahydropyridine derivatives due to steric and electronic effects from substituents. The ketone at C2 likely enhances ring flexibility, while the acetyl and chlorophenyl groups induce asymmetry.

- Substituent Orientation :

- 2-Chlorophenyl Group : The aryl ring is oriented perpendicular to the tetrahydropyridine plane, minimizing steric clashes. The chlorine atom’s electron-withdrawing nature polarizes the C–Cl bond, influencing electronic interactions.

- Acetyl Group (C5) : The carbonyl group (C=O) adopts an equatorial position, favoring conjugation with the nitrogen lone pair in the tetrahydropyridine ring.

- Methyl Group (C6) : Positioned equatorially to reduce 1,3-diaxial strain, stabilizing the boat conformation.

Table 1: Key Bond Lengths and Angles (Inferred from Analogous Compounds)

Crystallographic Characterization and X-Ray Diffraction Studies

Crystallographic data for This compound would reveal critical insights into its solid-state arrangement. Based on analogous tetrahydropyridine derivatives:

- Space Group and Unit Cell : Likely monoclinic or orthorhombic symmetry, with hydrogen bonding directing crystal packing.

- Hydrogen Bonding : Potential N–H⋯O interactions between the ketone oxygen and adjacent amine hydrogen, forming intramolecular S(6) motifs. Intermolecular C–H⋯Cl or C–H⋯π interactions may stabilize dimers or chains.

- Dihedral Angles : The 2-chlorophenyl group likely forms a ~80–90° angle with the tetrahydropyridine plane, balancing steric and electronic effects.

Table 2: Comparative Crystallographic Features (Analogous Compounds)

Conformational Dynamics in Solution and Solid States

The conformational flexibility of the tetrahydropyridine ring is influenced by substituents and environmental conditions:

- Solution State :

- Ring Puckering : The boat conformation dominates, with potential equatorial/axial shifts for substituents. The acetyl group’s conjugation with the nitrogen lone pair restricts axial positioning.

- Solvent Effects : Polar solvents may enhance intermolecular hydrogen bonding, while nonpolar solvents favor intramolecular interactions.

- Solid State :

Comparative Analysis with Related Tetrahydropyridine Derivatives

The structural and conformational properties of This compound differ from other tetrahydropyridine derivatives in key ways:

Substituent Effects on Conformation

Electronic and Steric Influences

- 2-Chlorophenyl vs. Other Aryl Groups : The electron-withdrawing chlorine atom in the target compound enhances ring electron deficiency compared to electron-donating groups (e.g., methoxyphenyl in ). This may alter reactivity in nucleophilic substitution reactions.

- Acetyl Group : The ketone at C5 in the target compound contrasts with non-carbonyl substituents (e.g., methyl in ), affecting ring strain and hydrogen-bonding capacity.

Properties

IUPAC Name |

5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-8-14(9(2)17)11(7-13(18)16-8)10-5-3-4-6-12(10)15/h3-6,11H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJCMAAAMMALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly catalysts, can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit potent antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydropyridine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Diabetes Treatment

Tetrahydropyridine derivatives have been explored for their antihyperglycemic effects. Compounds structurally related to 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one have shown promise in lowering blood glucose levels in diabetic models . This property positions them as potential therapeutic agents for diabetes management.

Anti-inflammatory Effects

In silico studies suggest that tetrahydropyridine derivatives may act as inhibitors of inflammatory pathways. Molecular docking studies indicate favorable interactions with targets involved in inflammation, such as 5-lipoxygenase . This suggests that these compounds could be developed into anti-inflammatory drugs.

Case Study 1: Antimicrobial Evaluation

A study conducted on related tetrahydropyridine compounds demonstrated significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) was found to be as low as 0.21 μM for some derivatives, indicating strong efficacy .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of tetrahydropyridine derivatives were assessed using MTT assays on human cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity and induced apoptosis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Position Effects : The 2-chlorophenyl group in the target compound induces greater steric hindrance and electronic effects compared to its 4-chlorophenyl isomer, leading to distinct biological activity profiles .

- Functional Group Impact: Replacement of the acetyl group with bulkier substituents (e.g., 1-aminocyclopentyl) enhances rigidity and target selectivity but reduces metabolic stability .

Key Findings:

- The target compound exhibits superior antifungal and antibacterial activity compared to analogues with para-substituted aryl groups, likely due to optimized lipophilicity and membrane interaction .

- Its calcium channel blockade potency is 2–3 times higher than that of structurally related compounds, suggesting a critical role for the 2-chlorophenyl moiety in target binding .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Computational Data

| Compound Name | Space Group | Unit Cell Volume (ų) | Hydrogen Bonds per Molecule | LogP |

|---|---|---|---|---|

| Target compound | Pna2₁ | 3292.2 | 4 (N-H···O, C-H···O) | 2.1 |

| 3-Hydroxyphenyl analogue | P2₁/c | 2856.8 | 6 (O-H···Cl, N-H···O) | 1.8 |

| 4-Chlorophenyl analogue | P-1 | 3104.5 | 3 (C-H···Cl) | 2.3 |

Biological Activity

5-Acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one (commonly referred to as the compound) is a tetrahydropyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring substituted with an acetyl group and a chlorophenyl moiety. Its molecular formula is , and it exhibits a molecular weight of 235.69 g/mol. The presence of the chlorine atom in the phenyl ring is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds often exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.3 - 8.5 µM |

| Staphylococcus aureus | 0.1 - 9.5 µM |

| Pseudomonas aeruginosa | 0.25 - 8.5 µM |

These results suggest that the compound may possess broad-spectrum antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that tetrahydropyridine derivatives can inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis:

- Inhibition of LX2 Activation : Compounds similar to this compound exhibited significant inhibition at concentrations around 10 µM .

This suggests potential therapeutic applications in conditions characterized by inflammation and fibrosis.

3. Antitumor Activity

Dihydropyrimidinones, including the compound , have been associated with anticancer properties. Studies have indicated that these compounds may induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may interfere with cell cycle progression and induce programmed cell death in tumor cells .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation .

Case Studies

Several studies have highlighted the potential of tetrahydropyridine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that tetrahydropyridine derivatives exhibited superior antimicrobial activity compared to standard antibiotics like streptomycin against Gram-negative bacteria .

- Anti-inflammatory Research : In vivo models showed significant reduction in inflammatory markers when treated with tetrahydropyridine compounds, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one?

The compound is typically synthesized via cyclocondensation reactions. A modified Biginelli approach is often used, involving a three-component reaction between a β-ketoester (e.g., ethyl acetoacetate), a substituted aryl aldehyde (e.g., 2-chlorobenzaldehyde), and urea or thiourea derivatives. Key steps include:

- Refluxing in acetic acid or ethanol with catalytic HCl or Lewis acids (e.g., ZnCl₂) to promote cyclization .

- Isolation via precipitation in cold water and purification by recrystallization (e.g., using ethanol/water mixtures) to achieve >75% yield .

- Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane eluent) and confirming product identity via melting point analysis and spectroscopic methods.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Resolves the tetrahydropyridin-2-one ring conformation, acetyl group orientation, and 2-chlorophenyl substitution pattern. Bond lengths (e.g., C=O at 1.22 Å) and dihedral angles confirm planar and non-planar regions .

- 1H/13C NMR : Key signals include the acetyl proton (δ ~2.1–2.3 ppm), methyl group on the tetrahydropyridinone ring (δ ~1.5 ppm), and aromatic protons (δ ~7.2–7.5 ppm for the 2-chlorophenyl group) .

- IR spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst screening : Replace traditional HCl with eco-friendly catalysts (e.g., SiO₂-supported H₃PO₄) to reduce side reactions and improve atom economy.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) under microwave irradiation to reduce reaction time from hours to minutes .

- Temperature control : Maintain reflux temperatures (100–110°C) to prevent premature cyclization intermediates.

- Post-synthesis purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate regioisomers or byproducts .

Q. How should discrepancies between experimental crystallographic data and computational modeling be addressed?

- Validation steps :

- Compare experimental bond lengths/angles (from X-ray data ) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects.

- Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C-H···O hydrogen bonds) that influence solid-state conformation .

- Software tools : Use Mercury (for crystallography) and Gaussian (for DFT) to overlay experimental and theoretical models. Adjust torsion angles in computational setups to account for steric hindrance from the 2-chlorophenyl group .

Q. What strategies are effective in evaluating the compound’s biological activity?

- In vitro assays :

- Screen for antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains) .

- Assess cytotoxicity using MTT assays (IC₅₀ values in cancer cell lines, e.g., HeLa or MCF-7) .

- Structure-activity relationship (SAR) studies : Synthesize derivatives by modifying the acetyl or chlorophenyl groups. Compare activity profiles to identify pharmacophores .

Q. How can stability under varying pH and temperature conditions be systematically studied?

- Forced degradation studies :

- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to identify breakdown products.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability for storage) .

Data Contradiction and Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Experimental replication :

- Test solubility in DMSO, ethanol, and chloroform using gravimetric analysis. Conflicting data may arise from impurities or polymorphic forms .

- Characterize polymorphs via PXRD; differences in diffraction patterns (e.g., 2θ = 15.2° vs. 17.5°) indicate crystal packing variations affecting solubility .

Q. What analytical approaches resolve ambiguities in NMR assignments for closely spaced proton signals?

- Advanced NMR techniques :

- Use 2D NMR (COSY, HSQC) to correlate overlapping aromatic protons (δ 7.2–7.5 ppm) with specific carbon environments .

- Employ NOESY to confirm spatial proximity between the acetyl methyl group and the tetrahydropyridinone ring protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.